2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a complex organic compound that features a triazine ring fused with a benzene ring, a thiophene moiety, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Fusion with Benzene Ring: The triazine ring is then fused with a benzene ring through a series of condensation reactions.
Introduction of the Thiophene Moiety: The thiophene group is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Attachment of the Propanamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the carbonyl group in the propanamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazine derivatives or alcohols from the carbonyl group.
Substitution: Halogenated derivatives or substituted thiophene/benzene rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential lead compound in drug discovery.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Agriculture: It may serve as a precursor for agrochemicals, such as pesticides or herbicides.
Mechanism of Action
The mechanism of action of 2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can form hydrogen bonds or π-π interactions with active sites, while the thiophene and propanamide groups enhance binding affinity and specificity. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-phenylethyl)propanamide: Similar structure but with a phenyl group instead of a thiophene moiety.
2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(furan-2-yl)ethyl)propanamide: Similar structure but with a furan group instead of a thiophene moiety.
Uniqueness
The presence of the thiophene moiety in 2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide imparts unique electronic properties, making it more suitable for applications in materials science and catalysis compared to its analogs with phenyl or furan groups. Additionally, the thiophene group can enhance the compound’s binding affinity in biological systems, potentially leading to more potent biological activity.
Properties
IUPAC Name |
2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(2-thiophen-2-ylethyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-11(15(21)17-9-8-12-5-4-10-23-12)20-16(22)13-6-2-3-7-14(13)18-19-20/h2-7,10-11H,8-9H2,1H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRUOBIVOIWUIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CS1)N2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.